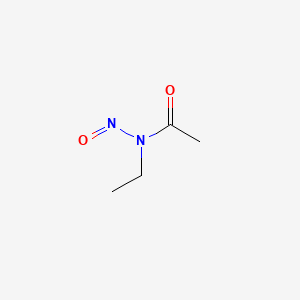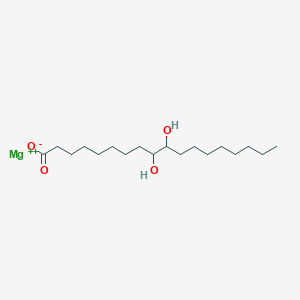
magnesium;9,10-dihydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;9,10-dihydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid salts It is formed by the reaction of magnesium ions with 9,10-dihydroxyoctadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the magnesium salt. The reaction conditions, including temperature and reaction time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials, including 9,10-dihydroxyoctadecanoic acid and magnesium salts, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;9,10-dihydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of magnesium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, influencing their activity and stability. It may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium;9,10-dihydroxyoctadecanoate
- Sodium;9,10-dihydroxyoctadecanoate
- Potassium;9,10-dihydroxyoctadecanoate
Uniqueness
Magnesium;9,10-dihydroxyoctadecanoate is unique due to its specific interactions with magnesium ions, which can impart distinct chemical and biological properties. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
84682-00-8 |
|---|---|
Molekularformel |
C18H35MgO4+ |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
magnesium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1 |
InChI-Schlüssel |
SMGRUFFFYXUNQM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2] |
Verwandte CAS-Nummern |
120-87-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


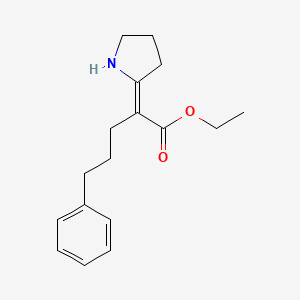

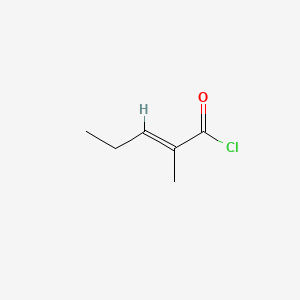

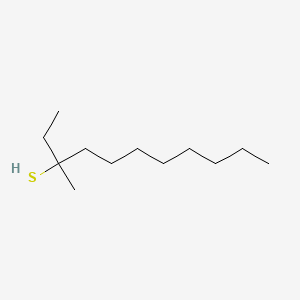
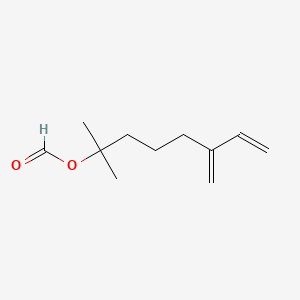


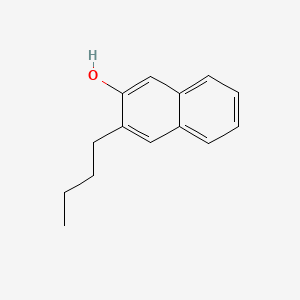

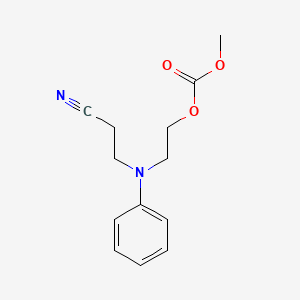
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

